Benzyl N-[(benzyloxy)carbonyl]glycylprolinate
Description
Benzyl N-[(benzyloxy)carbonyl]glycylprolinate is a synthetic dipeptide derivative featuring a glycine-proline backbone protected by two functional groups:
- N-terminal protection: A benzyloxycarbonyl (Cbz) group on glycine.
- C-terminal protection: A benzyl ester on proline.
This compound is widely used in peptide synthesis as an intermediate, leveraging the Cbz group for temporary amine protection and the benzyl ester for carboxylic acid stabilization. Its structural rigidity, conferred by the proline residue, makes it valuable in constructing conformationally constrained peptides for drug discovery and biochemical studies.
Properties
CAS No. |
57294-41-4 |
|---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
benzyl 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c25-20(14-23-22(27)29-16-18-10-5-2-6-11-18)24-13-7-12-19(24)21(26)28-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27) |
InChI Key |
NFJJNKNWOMGSKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate typically involves multiple steps, including the protection of functional groups and the formation of peptide bonds. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the coupling of the protected amino acid with a pyrrolidine derivative under peptide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of protecting groups like benzyloxycarbonyl is crucial to ensure the selectivity and yield of the desired product .
Chemical Reactions Analysis
Synthetic Routes and Protective Group Chemistry
The compound is synthesized via a multi-step process:
-
Glycine protection : Benzyl chloroformate (Cbz-Cl) reacts with glycine in alkaline conditions (pH 9–12) to form the Cbz-glycine intermediate .
-
Proline activation : Proline is esterified with benzyl alcohol under acidic catalysis to yield proline benzyl ester.
-
Peptide coupling : Cbz-glycine is coupled to proline benzyl ester using carbodiimide reagents (e.g., DCC) or mixed carbonates .
Key Reaction Conditions :
Deprotection Reactions
The Cbz and benzyl ester groups are cleaved under distinct conditions:
-
Cbz removal : Catalytic hydrogenation (H₂/Pd-C) or HBr in acetic acid .
-
Benzyl ester cleavage : Acidolysis (e.g., TFA) or hydrogenolysis .
Comparative Deprotection Efficiency :
Side Reactions and Byproduct Formation
-
Dipeptide formation : Occurs during Cbz protection if L-aspartic acid concentrations exceed 1.5 M .
-
Hydrolysis : Benzyl chloroformate undergoes hydrolysis at pH >12, reducing yields .
-
Ene/Prins reactions : Observed in related benzylmagnesium chloride systems, leading to diol byproducts .
Mitigation Strategies :
-
Use organic solvents (e.g., 1,1,1-trichloroethane) to suppress hydrolysis .
-
Maintain reaction temperatures below 50°C to avoid equilibria favoring byproducts .
Stability and Storage
Scientific Research Applications
Peptide Synthesis
One of the primary applications of Benzyl N-[(benzyloxy)carbonyl]glycylprolinate is as a building block in peptide synthesis . The benzyloxycarbonyl (Cbz) group serves as a protective group for amino acids, allowing for the selective functionalization of peptide chains. This method is crucial for developing complex peptides with specific biological activities.
- Case Study: Peptide Synthesis Techniques
- The use of this compound has been demonstrated in the synthesis of various peptides, showcasing its effectiveness in protecting the amine group during the coupling process. This method enhances yield and purity compared to traditional techniques.
Enzyme-Substrate Interactions
In biological research, this compound is utilized to study enzyme-substrate interactions . By incorporating the this compound into model substrates, researchers can investigate how enzymes recognize and process these modified substrates.
- Research Findings: Enzyme Kinetics
- Studies have shown that modifying substrates with this compound can alter enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity.
Pharmaceutical Development
This compound plays a role in the development of peptide-based drugs . Its structural properties make it a valuable precursor for bioactive compounds that can target specific biological pathways.
- Case Study: Antimicrobial Activity
- Recent evaluations have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them potential candidates for new antibiotic therapies.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a building block and protecting group in peptide synthesis processes. |
| Enzyme Interactions | Investigated for its effects on enzyme kinetics and substrate specificity. |
| Pharmaceutical Research | Explored for developing peptide-based drugs with potential antimicrobial activity. |
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 4 µg/mL |
| Related Compound A | 8 µg/mL |
| Related Compound B | 16 µg/mL |
Mechanism of Action
The mechanism of action of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications. Upon removal of the protecting group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Methyl N-[(benzyloxy)carbonyl]glycylglycinate
- Structure : Glycine-glycine dipeptide with Cbz protection on the N-terminal glycine and a methyl ester at the C-terminal.
- Molecular Weight : 280.28 g/mol .
- Key Differences :
- Lacks proline, resulting in greater conformational flexibility.
- Methyl ester (vs. benzyl ester) offers lower stability under acidic conditions but higher water solubility.
- Applications : Intermediate for linear peptide synthesis due to glycine’s flexibility .
Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate
N-Cbz-L-aspartic acid α-methyl ester
- Structure : Single aspartic acid residue with Cbz protection and a methyl ester.
- Molecular Weight : ~265 g/mol (estimated).
- Key Differences: Monomeric structure (vs. dipeptide) limits backbone complexity. Aspartic acid’s carboxylic acid side chain introduces pH-dependent solubility .
- Applications : Building block for introducing acidic residues into peptides .
Data Table: Comparative Analysis
Biological Activity
Benzyl N-[(benzyloxy)carbonyl]glycylprolinate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- CAS Number : 57294-41-4
- Density : Approximately 1.1 g/cm³
- Boiling Point : 587.2 °C at 760 mmHg
- Flash Point : 309 °C
This compound acts as a bioactive compound with various mechanisms that may include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Modulation of Receptor Activity : The compound has shown potential in modulating receptor activities, particularly in the central nervous system and peripheral tissues.
- Influence on Protein Interactions : It may alter protein-protein interactions, impacting signaling pathways critical for cell function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that derivatives of this compound can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence indicating that the compound can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, which may have implications for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress within cells.
Table 1: Summary of Biological Activities
Case Study Examples
-
Antimicrobial Evaluation :
In a study assessing the antimicrobial efficacy of various derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for antibiotic development. -
Neuroprotective Study :
A research project investigating the neuroprotective effects of this compound on rat models exposed to neurotoxins indicated a marked reduction in neuronal cell death and improved cognitive function post-treatment. -
Inflammatory Response Modulation :
An in vitro study showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines in macrophages.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl N-[(benzyloxy)carbonyl]glycylprolinate, and how do coupling agents influence yield?
- Methodology : The compound is synthesized via stepwise peptide coupling. First, the benzyloxycarbonyl (Z) group is introduced to glycine using benzyl chloroformate (Z-Cl) in basic conditions (e.g., NaHCO₃). Subsequent coupling to prolinate requires carbodiimide agents like DCC or EDC with HOBt to minimize racemization .
- Key Considerations : Use anhydrous solvents (DMF or DCM) and monitor reaction progress via TLC (Rf values: ~0.3 in EtOAc/hexane 1:1) . Yield optimization (~70-85%) depends on stoichiometric ratios (1.2:1 coupling agent:substrate) and temperature control (0–4°C for activation) .
Q. How should researchers purify this compound, and what purity thresholds are critical for downstream applications?
- Methodology : Purify via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (solvent: ethanol/water).
- Quality Control : Purity ≥95% (HPLC, C18 column, 220 nm detection) is essential for biological assays. Impurities >2% (e.g., deprotected glycine or diketopiperazine byproducts) may skew enzymatic inhibition studies .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in stereochemical integrity during synthesis?
- Methodology :
- Circular Dichroism (CD) : Confirm proline’s L-configuration by comparing α-helix induction profiles in model peptides .
- NMR Spectroscopy : Use 2D NOESY to detect intramolecular H-bonding between glycine’s NH and prolinate’s carbonyl group (δ ~4.3 ppm for proline α-H) .
- Chiral HPLC : Employ a Chirobiotic T column (mobile phase: MeOH/H2O with 0.1% TFA) to separate enantiomers; retention time differences >1.5 min indicate racemization .
Q. How does solvent polarity impact the compound’s stability in long-term storage?
- Experimental Design :
- Accelerated Stability Testing : Store at 25°C/60% RH (ICH Q1A guidelines) in DMSO, ethanol, or solid state. Assess degradation via LC-MS every 30 days.
- Findings : DMSO solutions show 10% decomposition (hydrolysis at the ester group) after 6 months, while solids remain stable (<2% degradation) when stored desiccated at -20°C .
Q. What computational models predict the compound’s interaction with protease targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Use the X-ray structure of trypsin-like proteases (PDB: 1TON) to simulate binding. The glycine-proline motif adopts a β-turn conformation, with Ki values correlating to hydrophobic pocket occupancy (ΔG ~-8.2 kcal/mol) .
- MD Simulations (GROMACS) : Analyze 100-ns trajectories to evaluate backbone flexibility; RMSD >2.0 Å indicates poor target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 119–123°C vs. 78–81°C)?
- Root Cause : Polymorphism or residual solvents (e.g., EtOAc) alter melting behavior.
- Resolution :
- DSC Analysis : Run differential scanning calorimetry at 10°C/min. Sharp endothermic peaks indicate pure polymorphs.
- Karl Fischer Titration : Confirm residual solvent levels (<0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
